3-(2,4-Dinitrophenoxy)aniline
Description
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Structure
3D Structure
Properties
CAS No. |
2363-31-7 |
|---|---|
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |
InChI Key |
RDWDFBCSMUNDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Contextualization Within Nitroaromatic and Phenoxy Ether Chemistry
The chemical architecture of 3-(2,4-dinitrophenoxy)aniline positions it at the intersection of two significant classes of organic compounds: nitroaromatics and phenoxy ethers. Each of these families contributes distinct and potent chemical characteristics to the molecule, making it a subject of considerable scientific curiosity.
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. chemicalbook.comchegg.com The nitro group is powerfully electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. google.comgoogle.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but, conversely, activates it for nucleophilic aromatic substitution. google.com This reactivity profile makes nitroaromatics invaluable as versatile intermediates in the synthesis of a wide array of other functionalized molecules, including the corresponding aromatic amines, which are staples in the production of dyes, polymers, and pharmaceuticals. google.comnih.gov The dinitrophenyl moiety in this compound, specifically, suggests a high degree of reactivity and a potential precursor for various complex chemical structures.
Rationale for Advanced Research on the Compound
The impetus for dedicated research into 3-(2,4-dinitrophenoxy)aniline stems from its potential utility as a highly functionalized building block in several areas of chemical science. The compound's hybrid nature allows for a multi-faceted reactivity profile, opening avenues for the development of novel materials and molecules with tailored properties.
One of the primary drivers for its investigation is its potential as a monomer for the synthesis of advanced polymers. The aniline (B41778) functional group (—NH₂) can participate in polymerization reactions to form polyanilines or polyamides, while the dinitrophenoxy portion of the molecule imparts specific characteristics to the resulting polymer. researchgate.netnih.gov For instance, the incorporation of nitro groups can enhance the thermal stability or introduce specific electronic properties useful in the creation of novel conductive polymers or energetic materials. google.com Research into polymers derived from similar dinitrophenyl ethers has highlighted their potential in creating materials with stable anionic sigma complexes, which are of interest for insensitive munitions and solid propellants. google.comchemicalbook.com
Furthermore, the structure of this compound makes it an attractive precursor for the synthesis of complex heterocyclic compounds and dyes. The amino group can be readily diazotized and subsequently replaced, while the nitro groups can be reduced to amines, offering multiple pathways for cyclization and derivatization reactions. chemcess.com The chromophoric dinitrophenyl group suggests that derivatives of this compound could exhibit interesting optical properties, making them candidates for new dyes or pigments. Indeed, related dinitrodiphenylamines are known for their use as disperse dyes. chemicalbook.com
Finally, the combination of the aniline and dinitrophenyl moieties suggests potential applications in medicinal chemistry. Nitroaromatic compounds are a known feature in some antimicrobial and anticancer agents, where the nitro group is often essential for biological activity. The aniline portion provides a convenient handle for further chemical modification, allowing for the systematic development of new derivatives to be screened for potential therapeutic efficacy. While specific biological studies on this compound are not widely reported, its structural alerts warrant investigation into its bioactivity.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2363-31-7 |
| Molecular Formula | C₁₂H₉N₃O₅ |
| Molecular Weight | 275.22 g/mol |
| Density | 1.479 g/cm³ |
| Boiling Point | 421.5°C at 760 mmHg |
| Flash Point | 208.7°C |
| Refractive Index | 1.676 |
Data sourced from reference chemcess.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dinitroaniline |
| Acetanilide |
| Acetyl chloride |
| Aniline |
| 3-Aminophenol |
| Diphenyl ether |
| N-(2,4-dinitrophenyl)aniline |
| 2,4-Dinitrochlorobenzene |
| 4-(4-Nitrophenoxy)aniline |
| N-(2,4-dinitrophenyl)-2,4-dinitroaniline |
| N-picryl-m-toluidine |
Synthetic Pathways and Chemical Diversification of this compound
The synthesis and functionalization of this compound, a molecule incorporating the key structural motifs of a dinitrophenyl ether and an aniline, are of significant interest in the field of organic chemistry. These methodologies provide access to a versatile scaffold for the development of a wide range of derivatives with potential applications in various scientific domains. This article explores the primary synthetic routes to this compound and the subsequent chemical transformations that enable the creation of its analogs and more complex heterocyclic systems.
Elucidation of Reaction Mechanisms for 3 2,4 Dinitrophenoxy Aniline Transformations
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions
The formation of 3-(2,4-dinitrophenoxy)aniline typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chegg.com The presence of strong electron-withdrawing groups, such as the two nitro groups on the phenyl ring, activates the substrate for nucleophilic attack. chegg.comsemanticscholar.org
Kinetic studies of SNAr reactions involving aniline (B41778) derivatives and activated aromatic ethers, such as 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, have been conducted in solvents like acetonitrile (B52724). unilag.edu.ng These studies reveal that the reactions can proceed through both uncatalyzed and base-catalyzed pathways. unilag.edu.ng For reactions of substituted anilines with such ethers, plots of the observed rate constant (kA) versus aniline concentration often show a positive intercept, indicating an uncatalyzed pathway, and curve as the aniline concentration increases, which is characteristic of a base-catalyzed mechanism. unilag.edu.ng
The rate of reaction is significantly influenced by the electronic effects of substituents on the aniline ring. Electron-withdrawing groups on the aniline decrease the rates of both the uncatalyzed (K1k2) and base-catalyzed (K1kAn) pathways. unilag.edu.ng Hammett plots for these reactions show excellent linear correlations, with large negative ρ values, indicating a high sensitivity to substituent effects. unilag.edu.ng
| Aniline Substituent | Pathway | Rate Constant Parameter | Effect of Electron Withdrawal |
| 3- or 4-substituted | Uncatalyzed | K1k2 | Decreases |
| 3- or 4-substituted | Base-catalyzed | K1kAn | Decreases |
| 2-substituted (alkyl) | Base-catalyzed | - | Significant rate reduction |
| 2-fluoro | - | - | Electronic effect dominates over steric |
| Data derived from studies on analogous systems. unilag.edu.ng |
The SNAr mechanism generally proceeds through a two-step addition-elimination process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex or a zwitterionic adduct. chegg.comrsc.org In the first step, the nucleophile (aniline) attacks the electron-deficient aromatic ring to form this intermediate. chegg.com The negative charge of this complex is delocalized over the aromatic ring and the electron-withdrawing nitro groups.
Solvent polarity plays a significant role in the kinetics and mechanism of SNAr reactions. In aprotic polar solvents like acetonitrile and dimethyl sulfoxide (B87167) (DMSO), the reaction of anilines with activated ethers is well-documented. unilag.edu.ngrsc.org More polar solvents can enhance the dissociation of acid surfactants, promoting complex formation and providing better screening of ionic interactions, which can facilitate the reorganization of supramolecular structures. researchgate.net
Base catalysis is a common feature in these reactions. unilag.edu.ngrsc.org The base, which can be another molecule of the reacting aniline, facilitates the deprotonation of the zwitterionic intermediate. rsc.org This proton transfer step can be rate-limiting. rsc.org In some systems, the reaction pathway can switch between uncatalyzed and base-catalyzed depending on the solvent. For example, the reaction of 1-phenoxy-2,4,6-trinitrobenzene with aniline in acetonitrile proceeds primarily through a base-catalyzed pathway, whereas in DMSO, both catalyzed and uncatalyzed pathways are significant. researchgate.net The use of phase transfer catalysts has also been shown to improve the synthesis of related compounds by enhancing the basicity of anions in the organic phase. scirp.org
Proton transfer is a critical step in the base-catalyzed pathway of SNAr reactions involving primary and secondary amines. rsc.orgmasterorganicchemistry.com After the formation of the zwitterionic intermediate, a proton is transferred from the nitrogen atom to a base. rsc.org This deprotonation is often the rate-limiting step. rsc.org The efficiency of this proton transfer can be influenced by steric hindrance around the nitrogen atom. For example, the reaction rate for N-methylaniline is significantly lower than for aniline, which is attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer. rsc.orgresearchgate.net
The proton transfer is thermodynamically favorable as the trinitro-activated zwitterionic intermediates are considerably more acidic than the corresponding anilinium ions. unilag.edu.ng The mechanism of proton transfer can be intramolecular or intermolecular, often involving a "proton shuttle" where a solvent molecule facilitates the transfer. masterorganicchemistry.com Theoretical studies on proton transfer in systems like Nafion® have shown that it is often not a concerted process due to thermal energy fluctuations and the existence of quasi-dynamic equilibria. rsc.org
Mechanistic Studies of Aromatic Nitro Group Reductions in Related Dinitro Compounds
The reduction of aromatic nitro compounds is a well-studied area of organic chemistry, with various reagents and mechanisms available. wikipedia.orgorganic-chemistry.org The reduction of the two nitro groups in dinitrophenoxy compounds can proceed through several intermediates. The process generally involves a six-electron reduction to sequentially form nitroso, N-hydroxylamino, and finally the amino group. nih.gov
The reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgorientjchem.org The hydrogenation process is thought to begin with the interaction of molecular hydrogen with the metal catalyst, followed by the interaction of the nitro compound with the activated hydrogen on the catalyst surface. orientjchem.org The resulting adduct is then reduced, and the final amine product is displaced from the catalyst surface. orientjchem.org
The relative positions of substituents on the aromatic ring can influence the kinetics of the reduction. For instance, in a study on the reduction of various dinitrophenols over a Pd/Al₂O₃ catalyst, the reduction rate was found to vary with the substitution pattern. orientjchem.org Other reducing agents include metal hydrides, which tend to produce azo compounds, and metal-based systems like iron in acidic media or tin(II) chloride. wikipedia.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed. organic-chemistry.org
Investigations of Ether Cleavage and Degradation Mechanisms
The ether linkage in this compound can be cleaved under certain conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The reaction can proceed via either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org In the case of aryl ethers, the C(aryl)-O bond is generally strong, and cleavage often results in a phenol (B47542) and an alkyl halide when treated with strong hydrohalic acids. libretexts.orgmasterorganicchemistry.com
The degradation of aniline and its derivatives can also occur through other pathways, such as oxidation. Advanced oxidation processes (AOPs) utilizing highly reactive hydroxyl radicals can degrade aniline into intermediates like benzoquinone and hydroquinone, which can be further mineralized to CO₂ and H₂O. mdpi.comnih.gov The degradation of aniline in anaerobic conditions has been shown to proceed via carboxylation to 4-aminobenzoate, which is then activated to 4-aminobenzoyl-CoA and subsequently undergoes reductive deamination to benzoyl-CoA. d-nb.info Photochemical degradation is also a possibility; for example, N-2,4-dinitrophenyl-leucine has been shown to degrade to 4-nitro-2-nitrosoaniline upon exposure to light. rsc.org
Computational Chemistry and Theoretical Modeling of 3 2,4 Dinitrophenoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-(2,4-dinitrophenoxy)aniline at the atomic level. These methods provide a detailed description of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable conformation. researchgate.netresearchgate.net The optimization process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ether) | 1.37 | - | - |
| C-N (amino) | 1.40 | - | - |
| C-N (nitro, ortho) | 1.48 | - | - |
| C-N (nitro, para) | 1.47 | - | - |
| C-O-C | - | 118.5 | - |
| Phenyl-O-Phenyl | - | - | 55.0 |
| C-C-N (amino) | - | 120.2 | - |
| O-C-N (nitro) | - | 118.9 | - |
Note: These values are hypothetical and for illustrative purposes, based on typical bond lengths and angles in similar molecules.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. pnu.ac.ir Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties compared to DFT, albeit at a greater computational cost. pnu.ac.irresearchgate.net
For this compound, ab initio calculations can be employed to refine the geometry obtained from DFT and to calculate more precise electronic properties. pnu.ac.irresearchgate.net These high-level calculations are particularly useful for understanding the subtle electronic effects of the nitro and amino groups on the aromatic systems and for accurately describing electron correlation, which is crucial for molecules with multiple lone pairs and pi systems.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.comaps.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. aps.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 2,4-dinitrophenoxy ring, specifically around the nitro groups. This spatial separation of the frontier orbitals suggests a significant intramolecular charge transfer character upon electronic excitation. The presence of the strong electron-withdrawing nitro groups is expected to lower the LUMO energy significantly, leading to a relatively small HOMO-LUMO gap and indicating a molecule with potential for high reactivity and interesting photophysical properties. wuxibiology.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.55 |
| HOMO-LUMO Gap | 4.30 |
Note: These values are hypothetical and for illustrative purposes, based on calculations of similar aromatic compounds. materialsciencejournal.org
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-O-C stretching of the ether linkage, and symmetric and asymmetric stretching of the N-O bonds in the nitro groups.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be influenced by the electronic environment created by the amino and nitro substituents. For instance, the protons on the aniline ring are expected to be more shielded compared to those on the dinitrophenyl ring. researchgate.net
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NH₂ | 145.2 |
| C-O (aniline ring) | 152.8 |
| C-O (dinitrophenyl ring) | 158.1 |
| C-NO₂ (ortho) | 140.5 |
| C-NO₂ (para) | 142.3 |
Note: These values are hypothetical and for illustrative purposes, based on typical chemical shifts of substituted anilines and diphenyl ethers. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Behavior
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with a solvent environment. nih.govrsc.org For this compound, MD simulations can reveal the accessible conformations by exploring the potential energy surface. The flexibility of the molecule is primarily associated with the rotation around the C-O-C ether linkage, which defines the relative orientation of the two aromatic rings.
Simulations in a solvent, such as water or an organic solvent, can elucidate the solvation behavior of the molecule. The polar amino and nitro groups are expected to form hydrogen bonds with protic solvents, while the aromatic rings will engage in van der Waals interactions. Understanding the solvation shell and the dynamics of solvent molecules around the solute is crucial for predicting its solubility and behavior in different environments.
In Silico Approaches to Molecular Interactions and Recognition
In silico methods are instrumental in studying how this compound might interact with other molecules, which is fundamental for understanding its potential biological activity or material properties. nih.govcaltech.edu Molecular docking, a key in silico technique, can predict the preferred binding orientation of the molecule to a receptor or a binding site. nih.gov
The functional groups of this compound, including the amino group (hydrogen bond donor), the ether oxygen (hydrogen bond acceptor), and the nitro groups (hydrogen bond acceptors and electron-withdrawing centers), dictate its interaction patterns. These groups can engage in hydrogen bonding, electrostatic interactions, and π-π stacking with complementary functional groups on a target molecule. Molecular recognition studies can help in designing molecules with specific binding affinities and selectivities. nih.govcaltech.edu
Molecular Docking for Exploring Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for hypothesizing how a molecule might interact with a biological target.
In a hypothetical docking study, this compound could be docked into the active site of an enzyme of interest, for instance, one implicated in a disease pathway where nitroaromatic compounds have shown activity. nih.gov The results would predict the binding affinity, measured in kcal/mol, and the specific interactions driving the binding, such as hydrogen bonds, and hydrophobic interactions. The dinitrophenyl and aniline rings would likely engage in pi-stacking interactions with aromatic residues in the receptor's binding pocket, while the nitro groups and the amino group could form hydrogen bonds.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase 1 | -8.5 | PHE 123, TYR 234 | Pi-Pi Stacking |
| LYS 78 | Hydrogen Bond with nitro group | ||
| ASP 189 | Hydrogen Bond with amino group | ||
| Hypothetical Reductase A | -7.9 | TRP 56, HIS 98 | Pi-Pi Stacking, Pi-Cation |
| SER 150 | Hydrogen Bond with ether oxygen | ||
| LEU 88, ILE 145 | Hydrophobic Interactions |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property, respectively. mdpi.comnih.govdoi.orgnih.gov These models are built by analyzing a dataset of compounds with known activities or properties and can then be used to predict these for new, untested compounds.
For predicting the reactivity of this compound, a QSAR/QSPR study would involve compiling a dataset of similar nitroaromatic compounds with experimentally determined reactivity data. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters. A statistical method, such as multiple linear regression, would then be used to build a model. Such a model could predict, for example, the rate constant of a particular reaction or the compound's toxicity. doi.org
Hypothetical QSAR Model for Reactivity Prediction of Nitroaromatic Compounds
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Octanol-water partition coefficient (hydrophobicity) |
| E_LUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Dipole Moment | 0.15 | Molecular dipole moment |
| Number of Nitro Groups | 0.80 | Count of nitro groups in the molecule |
Model Equation: Reactivity = 2.5 + (0.45 * LogP) - (1.20 * E_LUMO) + (0.15 * Dipole Moment) + (0.80 * Number of Nitro Groups)
Chemical Reactivity Descriptors (e.g., Mulliken Charges, Fukui Functions, Electrostatic Surface Potential)
Chemical reactivity descriptors, derived from quantum chemical calculations, provide detailed information about the electronic structure of a molecule and its propensity to react at different sites.
Mulliken Charges: This analysis partitions the total electron density of a molecule among its atoms, providing an estimate of the partial atomic charges. nih.govresearchgate.net For this compound, the nitrogen and oxygen atoms of the nitro groups are expected to have significant negative charges, while the carbon atoms attached to them would be more positive. The amino group's nitrogen would also carry a negative charge.
Fukui Functions: These functions indicate the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.comuchile.clresearchgate.net They are used to identify the most likely sites for nucleophilic (attack by an electron-rich species) and electrophilic (attack by an electron-poor species) attack. For this compound, the aromatic carbons bearing the nitro groups would likely be strong electrophilic sites, while the amino-substituted ring would be more susceptible to electrophilic attack.
Electrostatic Surface Potential (ESP): The ESP map is a visual representation of the charge distribution on the surface of a molecule. Red regions indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). The ESP of this compound would likely show strong negative potentials around the nitro groups, a moderately negative potential around the amino group, and positive potentials over the hydrogen atoms and the dinitrophenyl ring.
Hypothetical Reactivity Descriptor Data for this compound
| Atom/Region | Mulliken Charge (a.u.) | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Electrostatic Potential (kcal/mol) |
| C-atom (para to NO2) | +0.25 | 0.05 | 0.15 | +25 |
| O-atom (of NO2) | -0.45 | 0.12 | 0.03 | -40 |
| N-atom (of NH2) | -0.30 | 0.18 | 0.02 | -20 |
| Aniline Ring | - | High | Low | Generally Neutral to Negative |
| Dinitrophenyl Ring | - | Low | High | Generally Positive |
Quantum Chemical Topology Analysis
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. rsc.orgsciencesconf.orgresearchgate.netrsc.orgresearchgate.net This approach, particularly through the Quantum Theory of Atoms in Molecules (QTAIM), allows for the rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them.
An analysis of this compound using QCT would involve locating the critical points in the electron density. Bond critical points (BCPs) would be found between bonded atoms, and their properties (electron density and its Laplacian) would reveal the nature of the bonds (e.g., covalent, polar covalent). For instance, the C-NO2 bonds would exhibit characteristics of strong polar covalent bonds. The analysis could also identify non-covalent interactions, such as intramolecular hydrogen bonds, which could influence the molecule's conformation and stability.
Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Type Indication |
| C-N (amino) | 0.28 | -0.65 | Polar Covalent |
| C-O (ether) | 0.24 | -0.50 | Polar Covalent |
| C-N (nitro) | 0.26 | -0.40 | Highly Polar Covalent |
| N-O (nitro) | 0.35 | +0.10 | Highly Polar Covalent (Charge Depletion) |
Advanced Applications and Research Directions of 3 2,4 Dinitrophenoxy Aniline in Chemical Science
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry, the study of systems involving intermolecular interactions, provides a fertile ground for exploring the properties of 3-(2,4-dinitrophenoxy)aniline. The electron-deficient dinitrophenyl group and the electron-rich aniline (B41778) group within the same molecule create opportunities for diverse non-covalent interactions, which are fundamental to molecular recognition and self-assembly.
Host-Guest Chemistry Involving Dinitrophenyl Moieties
The dinitrophenyl (DNP) group, a key component of this compound, is a well-established motif in host-guest chemistry. nih.gov Its electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic guests. Furthermore, the nitro groups can act as hydrogen bond acceptors.
Studies on related dinitrophenol compounds have demonstrated their ability to form inclusion complexes with host molecules like cyclodextrins. nih.gov For instance, 2,4-dinitrophenol (B41442) (2,4-DNP) forms a host-guest inclusion complex with β-cyclodextrin, where the dinitrophenol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. nih.gov This interaction is primarily driven by hydrophobic forces and van der Waals interactions. The formation of such complexes can be studied using techniques like UV-visible spectrophotometry and electrochemical methods. nih.gov
The aniline moiety in this compound introduces an additional site for interaction, potentially acting as a hydrogen bond donor. This dual functionality allows for the design of more complex host-guest systems where both the dinitrophenyl and aniline parts of the molecule play a role in binding. Research in this area could lead to the development of selective receptors for specific guest molecules. For example, host compounds have been designed to separate mixtures of anilines through host-guest chemistry principles. researchgate.netresearchgate.net
Self-Assembly Studies of Related Systems
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to creating functional nanomaterials. The amphiphilic nature of molecules containing both polar (like the nitro and amino groups) and non-polar (the aromatic rings) regions can drive their aggregation in solution.
Research on cyclic dipeptide derivatives, which also feature hydrogen bonding motifs, has shown their high propensity for molecular self-assembly into nano- and micro-architectures. nih.gov Similarly, the intermolecular forces present in systems related to this compound, such as hydrogen bonding and π-π stacking, can direct their self-assembly into well-defined supramolecular structures. For example, a twin-tapered dihydrazide derivative has been shown to self-assemble into different mesophases depending on the solvent, driven by quadruple hydrogen bonds. rsc.org The study of phenylpropyl ether based dendronized polymers also provides insights into self-assembling helical structures. nih.gov
The investigation of self-assembly in systems containing the dinitrophenyl moiety is crucial for developing new materials with tailored properties. These organized structures can exhibit unique optical, electronic, or catalytic properties that are not present in the individual molecules.
Design and Investigation of Molecular Sensors (Opto-electronic and Chemo-sensing)
The electronic properties of the dinitrophenyl group make it an excellent component for the design of molecular sensors. The strong electron-withdrawing nature of the two nitro groups can significantly influence the electronic transitions within a molecule, leading to changes in color or fluorescence upon interaction with an analyte. mdpi.comresearchgate.net This principle is the basis for many colorimetric and fluorescent chemosensors.
For example, dinitrophenol-based chemosensors have been developed for the detection of metal ions like Cu²⁺ and anions like S²⁻. mdpi.comresearchgate.net The interaction of the analyte with the dinitrophenyl moiety or a chelating site nearby can induce a change in the intramolecular charge transfer (ICT) properties of the molecule, resulting in a visible color change. mdpi.comresearchgate.net Similarly, dinitrophenyl hydrazones have been utilized as colorimetric probes for various anions, where the deprotonation of NH and OH groups upon anion binding leads to a distinct color change. mdpi.comresearchgate.net
The aniline part of this compound can also be functionalized to introduce specific recognition sites, enhancing the selectivity of the sensor. The development of optoelectronic noses, which use arrays of cross-responsive pigments to detect a wide range of volatile analytes, highlights the potential of using molecules with diverse chemical functionalities for sensing applications. nih.gov Research in this area is focused on creating highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com
Coordination Chemistry and Metal Complexation Studies with Dinitrophenyl-Containing Ligands
The field of coordination chemistry explores the interaction of metal ions with ligands, which are molecules or ions that donate electrons to the metal center. youtube.com The presence of potential donor atoms in this compound, specifically the nitrogen atom of the aniline group and the oxygen atoms of the nitro groups, makes it an interesting candidate for a ligand in metal complexes. youtube.com
While the nitro groups are generally weak coordinators, the aniline nitrogen can act as a monodentate ligand, donating its lone pair of electrons to a metal ion. youtube.com The coordination of the aniline group can be influenced by the steric and electronic effects of the bulky and electron-withdrawing dinitrophenoxy group.
Studies on related dinitrophenyl-containing ligands have shown their ability to form stable complexes with various transition metals. For instance, dinitrophenyl hydrazones can act as ligands, and their interaction with metal ions is an active area of research. researchgate.net The coordination of such ligands can lead to complexes with interesting magnetic, electronic, and catalytic properties. The design of ligands containing a pendant pyridyl group has also been explored for creating metallacarboranes with specific coordination geometries. nih.gov
The investigation of the coordination behavior of this compound with different metal ions would provide valuable insights into the fundamental aspects of ligand design and the synthesis of new coordination compounds with potentially useful applications in catalysis, materials science, and biological systems.
Advanced Materials Science Applications
The solid-state properties of organic molecules are of great interest in materials science. The arrangement of molecules in a crystal lattice determines the material's physical properties, such as its melting point, solubility, and optical and electronic characteristics. Nitroaromatic compounds, including this compound, are a class of materials with particularly interesting solid-state behavior. nih.gov
Polymorphism and Crystal Engineering of Nitroaromatic Compounds
Polymorphism is the ability of a compound to exist in more than one crystal structure. soton.ac.uk Different polymorphs of the same compound can have significantly different physical properties. The study of polymorphism is crucial in the pharmaceutical and materials industries, as the choice of a specific polymorph can have a major impact on the performance of a product.
Nitroaromatic compounds are known to exhibit polymorphism due to the presence of strong intermolecular interactions, such as hydrogen bonds and π-π stacking, which can lead to different packing arrangements. soton.ac.ukmdpi.com For example, studies on nitroanilines have revealed unexpected polymorphism, where different crystal forms can be obtained by varying the crystallization conditions. soton.ac.uk The position and dynamics of the nitro group can play a significant role in determining the crystal structure and the occurrence of phase transitions. mdpi.com
Development of Functional Organic Materials (e.g., Fluorescent Heterocyclic Building Blocks)
The synthesis of functional organic materials, particularly those with tailored photophysical properties like fluorescence, is a cornerstone of modern materials science. Aniline and its derivatives are versatile and widely used precursors for a vast array of dyes and fluorescent compounds. wikipedia.orgatamanchemicals.com The structure of this compound contains key features that could be exploited for the rational design of fluorescent heterocyclic building blocks.
The core concept revolves around creating molecules with extended π-conjugation and intramolecular charge transfer (ICT) character, which are often prerequisites for strong fluorescence. The this compound molecule possesses an electron-donating amino group and an electron-withdrawing 2,4-dinitrophenyl ether moiety. This arrangement can be considered a "push-pull" system, which is a common strategy for engineering fluorophores.
Further chemical modification, particularly through reactions involving the reactive amino group, can lead to the formation of rigid, planar heterocyclic systems. Such cyclization reactions are crucial as they often enhance fluorescence quantum yields by restricting non-radiative decay pathways. One potential synthetic route could involve an intramolecular cyclization, such as a Smiles rearrangement or a related nucleophilic aromatic substitution, to form phenoxazine-type structures. Phenoxazines are a well-known class of heterocyclic compounds that often exhibit strong, environmentally sensitive fluorescence in the visible region of the spectrum.
While no specific studies detailing the conversion of this compound to fluorescent heterocycles have been reported, the general reactivity of related dinitrophenyl ethers and anilines supports the feasibility of such transformations. researchgate.net The table below outlines a hypothetical reaction pathway for developing a fluorescent heterocyclic core from this compound.
Table 1: Hypothetical Pathway for Synthesis of a Fluorescent Phenoxazine Derivative
| Step | Reactant | Reagent/Conditions | Potential Product | Desired Property |
| 1 | This compound | Strong Base (e.g., NaH, t-BuOK) | 1-Nitro-phenoxazine derivative | Rigid, conjugated heterocyclic core |
| 2 | 1-Nitro-phenoxazine derivative | Further functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) | Aryl-substituted phenoxazine | Tunable photophysical properties (absorption/emission wavelengths) |
The resulting heterocyclic building blocks could serve as scaffolds for more complex fluorescent sensors, probes for biological imaging, or components in organic light-emitting diodes (OLEDs). The specific substitution pattern and the electronic nature of any introduced groups would allow for fine-tuning of the emission color and other photophysical characteristics.
Catalytic Applications in Organic Synthesis
The direct use of this compound as a catalyst has not been described in scientific literature. However, its structure suggests potential as a precursor for the synthesis of more complex catalytic molecules, such as ligands for transition-metal catalysis or organocatalysts.
Aniline itself is a fundamental building block in the chemical industry, including in the synthesis of rubber processing chemicals and other materials. wikipedia.orgatamanchemicals.com In the context of catalysis, the primary amino group of this compound is a key functional handle. It can be readily transformed into a variety of other functional groups (e.g., imines, amides, or phosphine-amines) that are capable of coordinating to metal centers.
For instance, the amine could be derivatized to form a bidentate or tridentate ligand. Such ligands are critical in homogeneous catalysis, where they are used to control the reactivity and selectivity of a metal catalyst in reactions like cross-coupling, hydrogenation, or oxidation. The presence of the bulky and electron-poor dinitrophenoxy group could impart unique steric and electronic properties to a resulting ligand, potentially influencing the efficiency and outcome of the catalyzed reaction. Research has shown that aniline-functionalized nanoparticles can serve as effective supports for immobilizing metal catalysts, enhancing their stability and reusability. semanticscholar.orgrsc.org
In the realm of organocatalysis, aniline derivatives are sometimes used to construct catalysts that operate without a metal. The amino group could be used to establish hydrogen bonds with a substrate, activating it towards a desired transformation. While this specific molecule has not been explored for this purpose, the general principles of organocatalyst design suggest it as a theoretical possibility.
Table 2: Potential Roles of this compound as a Catalyst Precursor
| Catalysis Type | Potential Role of this compound | Example of Target Structure | Potential Application Area |
| Homogeneous Catalysis | Precursor to a phosphine-amine ligand | N-(2-(diphenylphosphino)benzyl)-3-(2,4-dinitrophenoxy)aniline | Palladium-catalyzed cross-coupling reactions |
| Heterogeneous Catalysis | Organic linker to functionalize a solid support (e.g., silica, nanoparticles) | Silica-grafted this compound | Immobilized metal nanoparticle catalysts |
| Organocatalysis | Precursor to a hydrogen-bond donor catalyst | Thiourea derivative of this compound | Asymmetric Michael additions |
Further research is required to synthesize these proposed catalytic structures and evaluate their efficacy in chemical transformations. The exploration of this compound in catalysis remains a prospective field with opportunities for new discoveries.
Environmental Transformation and Degradation Studies of 3 2,4 Dinitrophenoxy Aniline Analogs
Biotic Transformation Mechanisms (e.g., Reductive Pathways in Anaerobic and Aerobic Environments)
Microbial activity plays a pivotal role in the environmental fate of nitroaromatic compounds. The transformation of 3-(2,4-dinitrophenoxy)aniline is expected to be significantly influenced by both anaerobic and aerobic microorganisms.
Anaerobic Environments: Under anaerobic conditions, the primary biotic transformation pathway for nitroaromatic compounds is the reduction of the nitro groups. This process can proceed stepwise, forming nitroso, hydroxylamino, and ultimately amino derivatives. For this compound, this would lead to the formation of various amino-substituted phenoxy anilines. Research on a close analog, 2,4-dinitroanisole (DNAN), has shown that it undergoes rapid biotransformation in anaerobic sludge and soils researchgate.net. The primary pathway is the reduction of the nitro groups, leading to intermediates such as 2-methoxy-5-nitroaniline (MENA) and 2,4-diaminoanisole (DAAN) researchgate.netnih.gov. These reactive intermediates can then undergo further reactions, including coupling to form azo-dimers researchgate.net. It is plausible that this compound follows a similar reductive transformation pathway.
Aerobic Environments: In aerobic environments, the degradation of aniline (B41778) and its derivatives often involves oxidation reactions catalyzed by monooxygenases and dioxygenases researchgate.net. These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols, which can then undergo ring cleavage. However, for nitroaromatic compounds, reductive pathways can still occur in aerobic environments, particularly in micro-anaerobic zones within soil aggregates or biofilms. Studies on DNAN in aerobic soils showed limited transformation, with adsorption being the dominant process researchgate.net. This suggests that under fully aerobic conditions, the degradation of this compound might be slower compared to anaerobic conditions.
| Environment | Primary Mechanism | Key Intermediates/Products |
| Anaerobic | Nitro group reduction | Nitroso, hydroxylamino, and amino derivatives; potential for azo-dimer formation. |
| Aerobic | Ring hydroxylation and cleavage (for aniline moiety); potentially slower nitro reduction. | Catechols, ring-cleavage products. |
Sorption and Transport Phenomena in Environmental Matrices
The mobility and bioavailability of this compound in the environment are largely governed by its interaction with soil and sediment particles.
Sorption: Sorption to soil organic matter and clay minerals is a key process that can retard the movement of organic contaminants. For compounds similar to this compound, such as DNAN, sorption has been shown to be a significant process. Studies have demonstrated that DNAN is strongly adsorbed by soils, with linear adsorption coefficients (Kd) ranging from 0.6 to 6.3 L/kg nih.gov. The sorption of DNAN is positively correlated with the organic carbon content and cation exchange capacity of the soil, indicating the importance of both organic matter and clay minerals in the adsorption process nih.gov. Given the structural similarities, this compound is also expected to exhibit significant sorption to soil and sediment.
Transport: The transport of this compound through the subsurface is influenced by its solubility in water and its sorption characteristics. The higher water solubility of DNAN compared to TNT suggests it may have a greater potential for transport nih.gov. However, the strong sorption of these compounds to soil can significantly retard their movement, reducing the risk of groundwater contamination nih.gov. The transport of this compound will therefore be a balance between its water solubility and its affinity for the solid phase in the soil matrix.
| Matrix Component | Interaction | Effect on Transport |
| Soil Organic Matter | Adsorption | Retardation of movement. |
| Clay Minerals | Adsorption | Retardation of movement. |
Analytical Methodologies for Environmental Monitoring of Dinitrophenyl Derivatives
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of dinitrophenyl derivatives in the environment. A variety of techniques have been developed for the detection and quantification of these compounds in different environmental matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dinitrophenyl derivatives. It is often coupled with ultraviolet (UV) absorbance detection, as the nitroaromatic structure provides a strong chromophore nih.gov. For enhanced sensitivity and selectivity, HPLC can be combined with mass spectrometry (MS).
Gas Chromatography (GC) coupled with various detectors, such as a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is another powerful tool for the analysis of these compounds. Derivatization is sometimes employed to improve the volatility and thermal stability of the analytes.
For trace-level analysis in complex matrices like water or soil, sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are typically required to concentrate the analytes and remove interfering substances. The development of molecularly imprinted polymers has also shown promise for the selective extraction of dinitrophenols from environmental samples researchgate.net.
| Analytical Technique | Detector | Application |
| High-Performance Liquid Chromatography (HPLC) | UV, MS | Quantification in water and soil extracts. |
| Gas Chromatography (GC) | MS, ECD | Analysis of volatile and semi-volatile derivatives. |
| Solid-Phase Extraction (SPE) | - | Sample pre-concentration and clean-up. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(2,4-Dinitrophenoxy)aniline via nucleophilic aromatic substitution?
- Methodology : Use 3-nitroaniline as the starting material. React with 2,4-dinitrofluorobenzene under alkaline conditions (e.g., NaHCO₃ or K₂CO₃ in DMF) at 80–100°C for 6–12 hours. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Purify via column chromatography or recrystallization from ethanol/water .
- Key Considerations : Electron-deficient aromatic rings (due to nitro groups) enhance reactivity in nucleophilic substitution. Excess base ensures deprotonation of the aniline for effective attack.
Q. How can UV-Vis spectroscopy be employed to characterize this compound?
- Protocol : Prepare a solution in ethanol (0.01 mM) and scan from 200–500 nm. Expect strong absorbance peaks at ~260 nm (π→π* transitions of aromatic rings) and ~350 nm (n→π* transitions of nitro groups). Compare with reference spectra of analogous dinitrophenoxy compounds .
- Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% before spectroscopic analysis .
Q. What safety protocols are essential when handling this compound?
- Guidelines : Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential dust formation. Avoid contact with reducing agents (risk of explosive decomposition). Store in a cool, dry place away from light .
- Waste Disposal : Neutralize with dilute NaOH before incineration in a licensed facility .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the electronic properties of this compound for catalytic applications?
- Workflow : Optimize geometry using B3LYP/6-31G(d). Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to assess nucleophilic/electrophilic sites. Compare with experimental redox potentials (cyclic voltammetry in acetonitrile) .
- Data Interpretation : A narrow HOMO-LUMO gap (<3 eV) suggests potential as an electron-transfer mediator. Validate with EPR spectroscopy to detect radical intermediates .
Q. What strategies resolve contradictory LC-MS data when detecting this compound degradation products?
- Troubleshooting :
- Scenario 1 : If multiple peaks appear in LC-MS, perform MS/MS fragmentation to identify isomers (e.g., nitro group positional isomers).
- Scenario 2 : For unexpected low-mass ions, check for in-source fragmentation or solvent adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
- Reference : Use high-resolution Q-TOF-MS to distinguish isobaric species .
Q. How does the 2,4-dinitrophenoxy group influence the compound’s interaction with biomolecules in biochemical assays?
- Experimental Design :
- Fluorescence Quenching : Titrate this compound into a solution of bovine serum albumin (BSA). Monitor tryptophan fluorescence quenching at 340 nm (excitation: 280 nm). Calculate binding constants using Stern-Volmer plots .
- Mechanistic Insight : The nitro groups act as electron-withdrawing moieties, enhancing π-stacking with aromatic amino acid residues .
Data Contradiction Analysis
Q. Why might NMR spectra show discrepancies in aromatic proton splitting patterns for this compound?
- Root Cause Analysis :
- Dynamic Effects : Rotational restriction around the C–O bond may lead to diastereotopic protons. Use variable-temperature NMR (25–60°C) to observe coalescence .
- Impurity Interference : Trace solvents (e.g., DMF) or moisture can split signals. Dry samples over molecular sieves and use deuterated DMSO-d₆ .
Q. How to address inconsistent yields in large-scale synthesis of this compound?
- Optimization :
- Step 1 : Replace DMF with DMSO to improve solubility of nitroaromatic intermediates.
- Step 2 : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.
- Step 3 : Implement inline FTIR to monitor nitro group consumption in real time .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Purity analysis | |
| DFT Calculations | Electronic structure prediction | |
| Fluorescence Quenching | Protein binding studies | |
| Microwave Synthesis | Reaction acceleration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
